molecular formula C20H18O7 B192184 Gancaonin P CAS No. 129145-54-6

Gancaonin P

Cat. No.: B192184
CAS No.: 129145-54-6
M. Wt: 370.4 g/mol
InChI Key: OCIIFJFJVOTFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gancaonin P (CAS 129145-54-6) is a prenylated isoflavone isolated from the roots and rhizomes of the medicinal herb Glycyrrhiza uralensis . This compound has a molecular formula of C20H18O7 and a molecular weight of 370.36 g/mol . As a natural product, it is part of a class of compounds that are of significant interest in pharmacological research due to their diverse biological activities. While specific studies on this compound are limited, research on structurally similar isoflavones from the same plant, such as Gancaonin N, provides strong direction for its potential research applications. Gancaonin N has demonstrated potent anti-inflammatory effects in in vitro models of lung inflammation. Studies show that it significantly reduces the expression of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, and inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) . The mechanism of action for these related compounds involves the downregulation of the NF-κB and MAPK signaling pathways, which are central to the regulation of the immune and inflammatory responses . Therefore, this compound presents a compelling candidate for researchers exploring natural products with potential anti-inflammatory and immunomodulatory properties. Investigations could focus on its effects in cellular models of inflammation, its specific molecular targets, and its structure-activity relationship compared to other known bioactive isoflavones. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129145-54-6

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)24)18(25)19(26)20(27-15)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3

InChI Key

OCIIFJFJVOTFTN-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C

melting_point

238-240°C

Other CAS No.

129145-54-6

physical_description

Solid

Synonyms

Gancaonin P

Origin of Product

United States

Natural Occurrence and Distribution of Gancaonin P

Isolation and Source Organisms of Gancaonin P

The isolation of this compound has been documented from different plant families, highlighting its unique biosynthetic pathway in these organisms.

This compound from Glycyrrhiza uralensis (Licorice)

Glycyrrhiza uralensis Fisch., commonly known as Chinese licorice, is a well-documented source of this compound. contaminantdb.canih.gov The compound has been isolated from various parts of the plant, including the roots and the aerial portions. nih.govnih.gov The presence of this compound is a notable characteristic of the chemical profile of G. uralensis. nih.govacs.org

Table 1: Isolation of this compound from Glycyrrhiza uralensis

Source Organism Plant Part Isolated Compound

This compound from Anaxagorea luzonensis

This compound has also been identified in the heartwood of Anaxagorea luzonensis A. Gray, a plant from the Annonaceae family. researchgate.netpharm.or.jp Bioassay-guided fractionation of extracts from this plant led to the successful isolation of this compound among other flavonoids. researchgate.net This finding is significant as it shows the occurrence of this specific prenylated flavonoid outside of the more commonly studied Glycyrrhiza genus.

Table 2: Isolation of this compound from Anaxagorea luzonensis

Source Organism Plant Part Isolated Compound

Comparative Analysis of this compound Presence across Glycyrrhiza Species

The genus Glycyrrhiza comprises numerous species, with G. uralensis, G. glabra, and G. inflata being the most clinically relevant. acs.org While these species share many chemical constituents, the distribution and concentration of specific flavonoids can vary significantly, allowing for chemotaxonomic differentiation. researchgate.netnih.gov

This compound is considered a characteristic phenolic compound of Glycyrrhiza uralensis. nih.govacs.org In contrast, species like Glycyrrhiza glabra are more typically characterized by high concentrations of other flavonoids, such as glabridin (B1671572) and glabrol. nih.govacs.org While the chemical profiles of the licorice species are remarkably similar, the relative abundance of compounds like this compound helps distinguish G. uralensis from other species. nih.govcir-safety.org

Table 3: Comparative Presence of Key Flavonoids in Glycyrrhiza Species

Compound Glycyrrhiza uralensis Glycyrrhiza glabra
This compound Present nih.govacs.org Not typically a major constituent nih.govacs.org

Chemodiversity and Co-occurrence of this compound with Related Metabolites

This compound does not occur in isolation within its natural sources. It is part of a complex mixture of secondary metabolites, reflecting the rich chemodiversity of the source plants. amazonaws.comnih.gov

In Glycyrrhiza uralensis, this compound is found alongside a vast array of other phenolic compounds. nih.gov These include other prenylated flavonoids such as Gancaonin O, isoflavans, and various kanzonols (G, I, J). nih.govacs.org The roots of G. uralensis also contain non-flavonoid compounds, most notably the triterpenoid (B12794562) saponin (B1150181) glycyrrhizin (B1671929), which is responsible for the characteristic sweet taste of licorice. nih.gov The co-occurrence of these diverse chemical scaffolds, from flavones and isoflavones to chalcones and arylcoumarins, defines the unique metabolic profile of the plant. nih.govnih.gov

Table 4: Major Compound Classes Co-occurring with this compound in Glycyrrhiza uralensis

Compound Class Examples of Co-occurring Metabolites
Flavones Gancaonin O nih.govacs.org
Isoflavanones Gancaonin G medchemexpress.com
Isoflavones Kanzonol G, Kanzonol I, Kanzonol J nih.gov
Arylcoumarins Glycycoumarin nih.govacs.org
Chalcones Licochalcone A, Licochalcone B nih.gov

Biosynthesis and Metabolic Pathways of Gancaonin P

Enzymatic Processes in Prenylated Flavonoid Biosynthesis

The biosynthesis of flavonoids, including Gancaonin P, begins with the phenylpropanoid pathway. frontiersin.org Key enzymes in this initial phase include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), which work to produce p-coumaroyl-CoA. researchgate.net

Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to create the characteristic C6-C3-C6 backbone of flavonoids in the form of a chalcone. nih.govmdpi.com Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone, which serves as a precursor for a wide array of downstream flavonoids. plos.orgoup.com In leguminous plants, two types of CHI exist: type I, which primarily uses naringenin (B18129) chalcone as a substrate, and type II, which can utilize both naringenin chalcone and isoliquiritigenin (B1662430). plos.org The formation of 5-deoxyflavonoids, a class to which this compound belongs, specifically involves the action of type II CHI on isoliquiritigenin (a 6'-deoxychalcone). oup.com

The final and defining step in the biosynthesis of this compound is prenylation. This reaction involves the attachment of a prenyl group, typically a dimethylallyl pyrophosphate (DMAPP) or its isomer, to the flavonoid skeleton. nih.gov This process is catalyzed by prenyltransferases, which are crucial for the structural diversity and biological activity of these compounds. nih.govresearchgate.net Most identified flavonoid prenyltransferases exhibit specificity for their substrates and require a metal ion, such as Mg2+, for their catalytic activity. nih.gov

Precursor Pathways Leading to this compound Formation (e.g., Mevalonate (B85504) and MEP Pathways)

The biosynthesis of the isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are essential for the prenylation of flavonoids like this compound, occurs through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. jmb.or.krwikipedia.org

Mevalonate (MVA) Pathway: This pathway is predominantly active in the cytosol of plants, as well as in animals, fungi, and archaea. jmb.or.krnih.gov It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A series of enzymatic reactions then converts HMG-CoA into mevalonate and subsequently into IPP, which can be isomerized to DMAPP. wikipedia.org In Glycyrrhiza uralensis, the MVA pathway is responsible for producing the precursors for glycyrrhizic acid, another major secondary metabolite. frontiersin.org

Methylerythritol Phosphate (MEP) Pathway: The MEP pathway, in contrast, is located in the plastids of plants, as well as in most eubacteria and photosynthetic organisms. jmb.or.krwikipedia.org This pathway starts with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate. jmb.or.kr Through a different set of enzymatic steps, this pathway also leads to the production of IPP and DMAPP. researchgate.net In plants, the MEP pathway is typically responsible for the synthesis of monoterpenes, diterpenes, and carotenoids. genome.jp

The IPP and DMAPP molecules produced by these pathways are the building blocks for a vast array of isoprenoids, including the prenyl groups that are attached to the flavonoid core to form this compound. researchgate.net

Molecular Genetics and Regulation of Biosynthetic Enzymes Relevant to this compound

The biosynthesis of flavonoids is a tightly regulated process controlled at the genetic level. The expression of genes encoding the key enzymes of the flavonoid pathway is often influenced by various internal and external factors. mdpi.com

Transcription factors, particularly those from the MYB family, play a pivotal role in regulating flavonoid biosynthesis. plos.org Studies on Glycyrrhiza uralensis have shown that specific MYB transcription factors can be induced by signaling molecules like methyl jasmonate (MeJA), leading to an increase in flavonoid accumulation. plos.org For instance, the transcription factors GlMYB4 and GlMYB88 have been demonstrated to positively regulate flavonoid synthesis in licorice cells. plos.org

The expression of genes for enzymes like chalcone synthase (CHS) and chalcone isomerase (CHI) is critical for flavonoid production. frontiersin.org In Glycyrrhiza uralensis, the transcript levels of the CHI gene have been shown to be closely related to the accumulation of flavonoids. researchgate.net Gene polymorphism in CHI can also influence the levels of flavonoids in licorice. researchgate.net

Furthermore, environmental stressors such as drought and UV-B radiation can induce the expression of flavonoid biosynthetic genes. frontiersin.orgresearchgate.net In G. uralensis subjected to drought stress, the expression of CHS and CHI genes was significantly upregulated, leading to an accumulation of various flavonoids. frontiersin.org Similarly, UV-B radiation has been found to stimulate the expression of genes such as PAL, C4H, CHS, and CHI. researchgate.net

In Planta Localization and Transport Mechanisms of this compound

The biosynthesis of flavonoids is compartmentalized within the plant cell. The initial steps of the phenylpropanoid pathway and the MVA pathway occur in the cytosol. researchgate.netgenome.jp The MEP pathway, on the other hand, is localized in the plastids. genome.jp The final products, including prenylated flavonoids like this compound, are often transported and stored in specific cellular compartments.

While the precise localization of this compound biosynthesis is not definitively established, it is known that the enzymes for the core flavonoid skeleton are located in the cytoplasm. researchgate.net Prenyltransferases, the enzymes responsible for the final prenylation step, have been found to be localized in organelles such as chloroplasts. researchgate.net

Once synthesized, flavonoids are often transported to and accumulate in the vacuole. frontiersin.org This transport into the vacuole is an important mechanism for protecting the cell from potentially toxic levels of these secondary metabolites and for their long-term storage. The exact mechanisms for the transport of this compound are still under investigation, but it is likely to involve transporter proteins located on the tonoplast (the vacuolar membrane).

Chemical Synthesis and Analog Development of Gancaonin P

Total Synthesis Strategies for Gancaonin P

The complete chemical synthesis of this compound from simple starting materials has been approached through various methodologies, including traditional multi-step sequences and more direct catalytic methods.

Multi-step Synthetic Approaches to Prenylated Flavones

Traditional chemical synthesis of prenylated flavonoids like this compound often involves a multi-step process. rsc.orgrsc.org This typically includes:

Protection of hydroxyl groups: To prevent unwanted side reactions, the hydroxyl groups on the flavonoid scaffold are protected.

O-prenylation: A prenyl group is introduced onto an oxygen atom of the flavonoid.

Claisen rearrangement: A thermal or acid-catalyzed rearrangement is used to move the prenyl group from the oxygen atom to a carbon atom on the aromatic ring (C-prenylation).

Deprotection: The protecting groups are removed to yield the final prenylated flavone (B191248).

Catalytic Methodologies for this compound Synthesis (e.g., Friedel-Crafts Alkylation)

To overcome the limitations of multi-step syntheses, single-step catalytic methods have been developed. A notable example is the Friedel-Crafts alkylation, which allows for the direct C-prenylation of unprotected polyphenols. rsc.orgrsc.org

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction where an alkyl group is introduced onto an aromatic ring using a Lewis acid or Brønsted acid catalyst. mt.combeilstein-journals.org In the context of this compound synthesis, this involves the reaction of a flavonoid precursor with a prenylating agent, such as prenyl alcohol, in the presence of a catalyst. rsc.orgrsc.org

Recent research has demonstrated a simple, one-step catalytic Friedel-Crafts alkylation of unprotected natural polyphenols using prenyl alcohol. rsc.org This method has been successfully applied to the synthesis of this compound. rsc.org Iron(III) triflate (Fe(OTf)₃) has been identified as an effective catalyst for this transformation, performed in acetonitrile (B52724) (CH₃CN) under mild conditions. rsc.org This approach is advantageous as it avoids the need for protection and deprotection steps, making the synthesis more efficient. rsc.org

CatalystReagentSolventOutcomeReference
Fe(OTf)₃ (10 mol%)Prenyl alcoholCH₃CNSynthesis of this compound rsc.org
ZnCl₂3-methyl-2-buten-1-olEthyl acetateSynthesis of other prenylated flavonoids nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. biorxiv.orgnih.gov This approach can offer high regio- and stereoselectivity, often under mild reaction conditions. numberanalytics.com While specific chemoenzymatic routes for this compound are not extensively detailed in the provided context, the principles of this strategy are applicable. For instance, enzymes could be used for selective hydroxylation or prenylation steps, followed by chemical transformations to complete the synthesis. nih.govpku.edu.cn The development of computer-aided synthesis planning tools is helping to design novel chemoenzymatic routes for complex molecules. biorxiv.orgchemrxiv.org

Semi-Synthesis and Chemical Modification of this compound Precursors

Semi-synthesis, which involves the chemical modification of naturally occurring precursors, offers a practical route to this compound and its derivatives. nih.govresearchgate.net This approach leverages the readily available core structure of related natural products.

The process often involves derivatization techniques such as alkylation, acylation, oxidation, or reduction to modify the precursor molecule. numberanalytics.com For example, a commercially available flavonoid can be directly prenylated using a prenylating agent and a Lewis acid catalyst like zinc chloride (ZnCl₂) to produce prenylated flavonoids. nih.gov This method provides a more direct route compared to total synthesis, although yields can be moderate. nih.gov The modification of precursors can also be used to improve the physicochemical and pharmacological properties of the final compounds. researchgate.net

Design and Synthesis of this compound Analogs for Mechanistic Investigations

To investigate the structure-activity relationships and mechanisms of action of this compound, analogs with modified structures are designed and synthesized. mdpi.comresearchgate.net This involves altering specific functional groups or parts of the molecule to observe the effect on its biological activity.

The design of analogs often focuses on modifying key structural features, such as the prenyl group or the substitution pattern on the flavonoid rings. researchgate.net For example, analogs with different alkyl groups or heterocyclic rings can be synthesized to probe the importance of these features for biological activity. researchgate.netresearchgate.net The synthesis of these analogs often employs the same synthetic methodologies used for the total synthesis of the parent compound, such as Friedel-Crafts alkylation or multi-step approaches. beilstein-journals.org The biological evaluation of these analogs then provides valuable insights into the molecular interactions and mechanisms underlying the activity of this compound. mdpi.comnih.gov

Pharmacological Investigations of Gancaonin P in Vitro and Preclinical Models

Elucidation of Molecular Targets of Gancaonin P

Identifying the precise molecular targets of a compound is fundamental to understanding its mechanism of action. For this compound, this process involves a combination of computational predictions and experimental validations, often drawing parallels from other phytochemicals isolated from licorice.

Interaction with Nuclear Receptors (e.g., Pregnane X Receptor - PXR)

The Pregnane X Receptor (PXR) is a crucial nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds by controlling the expression of key enzymes like Cytochrome P450 3A4 (CYP3A4). nih.govmdpi.com Extracts from Gancao (licorice) have been demonstrated to be potent activators of human PXR (hPXR) in cell-based reporter assays. nih.gov While specific studies isolating this compound's direct effect on PXR are not extensively documented, research on other phytochemicals from licorice provides valuable insights. For instance, compounds such as glabridin (B1671572) have been identified as weak PXR activators. nih.govnih.gov Conversely, major constituents like glycyrrhizin (B1671929) (GZ) did not activate PXR in vitro. nih.govnih.gov Given that the entire herbal extract activates PXR, it suggests that various constituents contribute to this effect. nih.gov This indicates a potential for this compound, as a flavonoid component of licorice, to interact with PXR, though direct experimental evidence is required for confirmation. PXR is known to bind with a wide array of structurally diverse ligands, and flavonoids are among the classes of natural compounds investigated for this interaction. mdpi.com

Identification of Protein-Ligand Interactions through Computational Modeling

Computational methods, such as molecular docking and deep learning models, are invaluable for predicting the binding affinity and interaction between a ligand like this compound and various protein targets. nih.govresearchgate.net These in silico techniques simulate the binding of a small molecule into the active site of a target protein, helping to identify potential molecular targets before proceeding to laboratory experiments. semanticscholar.orgmdpi.com For flavonoids, computational approaches have been used to predict interactions with key enzymes and receptors involved in various signaling pathways. nih.gov For example, molecular docking has been successfully used to analyze the binding affinity of the flavonoid galangin (B1674397) to targets involved in inflammatory pathways, such as NF-κB, COX-2, and TNF-α. epain.org Although specific computational studies dedicated to this compound are not widely available, these methodologies represent a critical step in hypothesizing its molecular targets, which could range from kinases and transcription factors to enzymes involved in inflammation or cell cycle regulation.

Experimental Validation of Predicted Molecular Targets (e.g., in vitro binding assays)

Following computational predictions, experimental validation is essential to confirm the direct interaction between a compound and its predicted target. nih.gov Techniques such as in vitro binding assays are employed to determine the binding affinity and kinetics. These assays can include methods like electrophoretic mobility shift assays (EMSA) to study interactions with DNA-binding proteins or surface plasmon resonance (SPR) to measure direct binding between a compound and a protein target. For flavonoids, these experimental approaches have confirmed their interaction with a variety of proteins. nih.gov While targets for this compound predicted via computational models are yet to be published, any such predictions would necessitate subsequent validation through these established experimental techniques to confirm a direct molecular interaction.

Modulation of Cellular Signaling Pathways by this compound

The biological effects of flavonoids are often exerted through the modulation of complex cellular signaling networks. Inferences from studies on structurally similar compounds and the broader flavonoid family can shed light on the potential pathways affected by this compound.

Investigations into Inflammatory Pathways (e.g., NF-κB/MAPK cascades, iNOS, COX-2) (Inferred from Gancaonin N studies)

Gancaonin N, a prenylated isoflavone (B191592) that is also isolated from Glycyrrhiza uralensis and structurally related to this compound, has demonstrated significant anti-inflammatory properties. nih.govnih.gov Studies using lipopolysaccharide (LPS)-stimulated macrophage (RAW264.7) and lung epithelial (A549) cells have shown that Gancaonin N effectively inhibits the production of key inflammatory mediators. nih.govresearchgate.net Specifically, it reduces the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and suppresses the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

The mechanism underlying these effects has been linked to the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov Gancaonin N was found to inhibit the phosphorylation of MAPK proteins (ERK and p38) and prevent the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated cells. nih.gov Since the NF-κB and MAPK pathways are critical transcriptional regulators of pro-inflammatory genes, including iNOS and COX-2, their inhibition by Gancaonin N is a key mechanism of its anti-inflammatory action. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through similar modulation of these critical inflammatory cascades.

Table 1: Effects of Gancaonin N on Key Inflammatory Markers and Pathways

Marker/PathwayObserved Effect of Gancaonin NCell Line(s)Reference
Nitric Oxide (NO) ProductionInhibitedRAW264.7 nih.gov
Prostaglandin E2 (PGE2) ProductionInhibitedRAW264.7 nih.gov
iNOS Protein ExpressionReducedRAW264.7 nih.govnih.gov
COX-2 Protein ExpressionReducedRAW264.7, A549 nih.govnih.gov
MAPK Phosphorylation (ERK, p38)ReducedA549 nih.gov
NF-κB p65 Nuclear TranslocationInhibitedA549 nih.govnih.gov

Studies on Cell Cycle Regulation Mechanisms (Inferred from related flavonoid studies)

Flavonoids as a chemical class are widely recognized for their ability to influence cell cycle progression, a key factor in their potential anti-proliferative activities. researchgate.netnih.gov These compounds can modulate the cell cycle at various checkpoints (e.g., G1, S, G2/M) by targeting core cell cycle regulators. researchgate.netkhanacademy.org Key regulators include cyclin-dependent kinases (Cdks) and their partner proteins, cyclins, which form complexes to drive the cell through its different phases. khanacademy.org

Research has shown that various flavonoids can induce cell cycle arrest by altering the expression and activity of these regulatory proteins. researchgate.netnih.gov For example, flavonoids have been reported to downregulate the expression of cyclins such as cyclin B1 and decrease the levels of phosphorylated (active) Cdc2, leading to G2/M phase arrest. nih.gov Furthermore, flavonoids can influence upstream signaling pathways that control the cell cycle, such as the PI3K/Akt and MAPK pathways. researchgate.net By inhibiting these pathways, flavonoids can prevent cell cycle progression and promote apoptosis. researchgate.net Although direct studies on this compound's effect on cell cycle regulation are pending, its flavonoid structure suggests it may share the ability to modulate these fundamental cellular processes.

Table 2: General Effects of Flavonoids on Key Cell Cycle Regulatory Proteins

Protein TargetRole in Cell CycleGeneral Effect of FlavonoidsReference
Cyclin-Dependent Kinases (Cdks)Core enzymes that drive cell cycle progression.Activity is often inhibited. khanacademy.org
Cyclins (e.g., Cyclin B1)Regulatory subunits that activate Cdks.Expression is often downregulated. nih.gov
Cdc2 (Cdk1)Kinase that complexes with Cyclin B1 to initiate mitosis.Phosphorylation (activation) is often decreased. nih.gov
p53Tumor suppressor that can halt the cell cycle in response to DNA damage.Can be activated, leading to the induction of Cdk inhibitors. nih.gov
p21Cdk inhibitor protein that blocks Cdk-cyclin complexes.Expression can be induced, leading to cell cycle arrest. nih.gov

Analysis of Apoptosis-Related Signaling Pathways (Inferred from related flavonoid studies)

While direct studies on this compound's role in apoptosis are not extensively available, the broader class of flavonoids, to which this compound belongs, has been widely investigated for its pro-apoptotic effects in cancer cells. These studies provide a strong basis for inferring the potential mechanisms through which this compound may induce programmed cell death. Flavonoids are known to trigger apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.comjbtr.or.kr

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). jbtr.or.kr Flavonoids can modulate the balance of these proteins, leading to an increase in the Bax/Bcl-2 ratio. spandidos-publications.com This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. jbtr.or.kr Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. jbtr.or.kr Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death. nih.govnih.gov

The extrinsic pathway is initiated by the binding of death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors on the cell surface (e.g., Fas, TNFR). jbtr.or.krspandidos-publications.com This ligand-receptor interaction leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates caspase-8. mdpi.com Activated caspase-8 can then directly activate executioner caspases or cleave the pro-apoptotic protein Bid to truncated Bid (tBid), which amplifies the apoptotic signal by engaging the intrinsic pathway. jbtr.or.kr Several flavonoids have been shown to upregulate the expression of death receptors or their ligands, thereby sensitizing cancer cells to apoptosis. spandidos-publications.com

Based on these well-established mechanisms for flavonoids, it can be inferred that this compound may induce apoptosis by:

Modulating the expression of Bcl-2 family proteins to favor a pro-apoptotic state.

Promoting the release of mitochondrial cytochrome c .

Activating initiator and executioner caspases .

Influencing the expression and activity of death receptors and their ligands .

The table below summarizes the key molecular targets of flavonoids in apoptosis-related signaling pathways, which represent potential targets for this compound.

PathwayKey Molecular TargetsGeneral Effect of FlavonoidsInferred Effect of this compound
Intrinsic (Mitochondrial) Pathway Bcl-2, Bcl-xL (Anti-apoptotic)DownregulationPotential Downregulation
Bax, Bak (Pro-apoptotic)UpregulationPotential Upregulation
Cytochrome cRelease from mitochondriaPotential Release from mitochondria
Caspase-9, Caspase-3ActivationPotential Activation
Extrinsic (Death Receptor) Pathway Fas, TNFR (Death Receptors)UpregulationPotential Upregulation
Caspase-8ActivationPotential Activation

Exploration of Other Relevant Cellular Pathways (e.g., PI3K/AKT signaling) (Inferred from related flavonoid studies)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. nih.govmdpi.com A substantial body of evidence indicates that various flavonoids exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. nih.govbenthamdirect.com Therefore, it is plausible to infer that this compound may also modulate this crucial signaling cascade.

The PI3K/Akt pathway is typically activated by growth factors that bind to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. mdpi.com Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated. nih.gov Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad) and activating anti-apoptotic factors (e.g., NF-κB). mdpi.com Furthermore, Akt can activate the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. nih.govbenthamdirect.com

Flavonoids have been shown to inhibit the PI3K/Akt pathway at multiple levels. nih.gov Some flavonoids can directly inhibit the catalytic activity of PI3K or Akt. researchgate.net Others can downregulate the expression of key components of the pathway or promote the activity of PTEN (phosphatase and tensin homolog), a tumor suppressor that negatively regulates the PI3K/Akt pathway by dephosphorylating PIP3. mdpi.com By inhibiting this pathway, flavonoids can suppress cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. nih.govnih.gov For instance, the flavonoid baicalein (B1667712) has been shown to inactivate the PI3K/Akt pathway in HT29 colon cancer cells. spandidos-publications.com Another flavonoid, wogonin (B1683318), enhances the cytotoxicity of chemotherapeutic drugs in human colon cancer cells by inhibiting the PI3K/Akt signaling pathway. frontiersin.org

Given the consistent inhibitory effects of flavonoids on the PI3K/Akt pathway, it can be inferred that this compound may exert its pharmacological effects through:

Direct or indirect inhibition of PI3K or Akt activity .

Downregulation of the expression of key pathway components .

Modulation of upstream regulators of the pathway .

Enhancement of the activity of negative regulators like PTEN .

The following table outlines the principal components of the PI3K/Akt signaling pathway and the documented inhibitory effects of flavonoids, suggesting potential mechanisms of action for this compound.

Pathway ComponentFunctionGeneral Effect of FlavonoidsInferred Effect of this compound
PI3K Phosphorylates PIP2 to PIP3Inhibition of activity/expressionPotential Inhibition
Akt Promotes cell survival and growthInhibition of phosphorylation/activityPotential Inhibition
mTOR Regulates protein synthesis and cell growthInhibition of activityPotential Inhibition
PTEN Dephosphorylates PIP3 (negative regulator)Upregulation of activity/expressionPotential Upregulation

Assessment of this compound Effects in Preclinical Cell Models

Studies in Immune Cell Lines (e.g., RAW264.7) (Inferred from Gancaonin N studies)

While direct experimental data on this compound in immune cell lines is limited, studies on the structurally similar compound Gancaonin N in the murine macrophage cell line RAW264.7 provide valuable insights into its potential immunomodulatory activities. nih.govnih.gov Macrophages are key players in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators. plos.orgmdpi.com

In studies involving LPS-stimulated RAW264.7 cells, Gancaonin N demonstrated significant anti-inflammatory effects. nih.govnih.gov It was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory mediators. nih.gov This inhibition was associated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis. nih.govnih.gov

The anti-inflammatory effects of Gancaonin N in RAW264.7 cells are linked to its ability to modulate intracellular signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov These pathways are crucial for the transcriptional regulation of pro-inflammatory genes. Gancaonin N was found to suppress the activation of NF-κB and the phosphorylation of MAPKs, thereby downregulating the expression of inflammatory cytokines. nih.govnih.gov

Based on the findings for Gancaonin N, it can be inferred that this compound may exhibit similar anti-inflammatory properties in immune cells like RAW264.7 macrophages. The potential effects of this compound could include:

Inhibition of pro-inflammatory mediator production (e.g., NO, PGE2).

Downregulation of iNOS and COX-2 expression .

Modulation of NF-κB and MAPK signaling pathways .

The table below summarizes the observed effects of Gancaonin N in RAW264.7 cells, which can be extrapolated as potential effects of this compound.

Cell LineStimulusKey Findings for Gancaonin NInferred Potential Findings for this compound
RAW264.7 LPSInhibition of NO and PGE2 productionPotential inhibition of NO and PGE2
Downregulation of iNOS and COX-2 expressionPotential downregulation of iNOS and COX-2
Attenuation of NF-κB and MAPK pathway activationPotential attenuation of NF-κB and MAPK pathways

Investigations in Epithelial Cell Lines (e.g., A549, HK-2) (Inferred from Gancaonin N and related flavonoid studies)

Inferences from studies on Gancaonin N and other flavonoids suggest that this compound may have significant effects on epithelial cell lines, such as the human lung adenocarcinoma cell line A549. nih.govnih.gov These cells are often used as models for lung inflammation and cancer. mdpi.com

Research on Gancaonin N has demonstrated its anti-inflammatory potential in LPS-stimulated A549 cells. nih.govnih.gov Gancaonin N was shown to significantly reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as COX-2. nih.govresearchgate.net This anti-inflammatory activity was attributed to the inactivation of the MAPK and NF-κB signaling pathways. nih.govnih.gov

Furthermore, the broader class of flavonoids has been extensively studied for their effects on A549 cells, particularly in the context of cancer. Flavonoids like baicalein have been shown to suppress the viability and inhibit the population growth of A549 cells. nih.gov They can also induce apoptosis through caspase-dependent mechanisms. nih.gov Additionally, a mixture of flavonoids including baicalein and wogonin was found to inhibit the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis, in A549 cells via the PI3K/Akt pathway. nih.gov

Based on these related studies, the inferred effects of this compound on epithelial cell lines like A549 could include:

Anti-inflammatory effects , characterized by the reduced expression of pro-inflammatory cytokines and mediators.

Antiproliferative activity in cancer epithelial cells.

Induction of apoptosis in cancer epithelial cells.

Inhibition of cancer cell migration and invasion .

The following table summarizes the documented effects of Gancaonin N and other flavonoids in A549 cells, providing a basis for the potential actions of this compound.

Cell LineContextKey Findings for Gancaonin N / FlavonoidsInferred Potential Findings for this compound
A549 InflammationInhibition of TNF-α, IL-1β, IL-6, and COX-2 expression (Gancaonin N)Potential inhibition of pro-inflammatory cytokines
Inactivation of MAPK and NF-κB pathways (Gancaonin N)Potential modulation of inflammatory signaling
CancerSuppression of cell viability and proliferation (Baicalein)Potential antiproliferative effects
Induction of apoptosis (Baicalein)Potential pro-apoptotic activity
Inhibition of EMT via PI3K/Akt pathway (Baicalein, Wogonin)Potential inhibition of metastasis-related processes

Mechanistic Studies in Other Relevant Cell Lines (e.g., Cancer Cell Lines for Anti-Austerity)

The concept of "anti-austerity" has emerged as a novel strategy in cancer research, targeting the ability of cancer cells, particularly pancreatic cancer cells, to survive under conditions of severe nutrient deprivation. nih.govresearchgate.net This tolerance to starvation is a key factor in their malignancy and resistance to therapy. nih.gov Several flavonoids have been identified as potent anti-austerity agents, suggesting that this compound may also possess such activity. nih.gov

Studies on human pancreatic cancer cell lines, such as PANC-1, have shown that certain flavonoids can preferentially kill these cells in nutrient-deprived medium without affecting normal cells in nutrient-rich conditions. nih.gov For example, 5-hydroxy-7-methoxyflavone, a compound isolated from Kaempferia parviflora, demonstrated potent anti-austerity activity against PANC-1 cells. nih.gov

The mechanism underlying the anti-austerity effect of these compounds often involves the inhibition of survival signaling pathways that are hyperactivated in cancer cells under nutrient stress. zmescience.com One of the key pathways implicated is the Akt/mTOR pathway, which is crucial for autophagy, a process that cancer cells utilize to recycle cellular components and survive starvation. zmescience.comnih.gov By inhibiting the Akt/mTOR pathway, anti-austerity agents can disrupt this survival mechanism and induce cell death. zmescience.comnih.gov For instance, the natural compound callistrilone L was found to exert its anti-austerity effects in PANC-1 cells by inhibiting the Akt/mTOR and autophagy activation pathway. nih.gov

Given that flavonoids are a promising class of anti-austerity agents, it is plausible to infer that this compound could exhibit similar properties. Mechanistic studies in relevant cancer cell lines under nutrient-deprived conditions could reveal that this compound:

Exhibits preferential cytotoxicity to cancer cells under nutrient starvation.

Inhibits cancer cell migration and colony formation .

Modulates key survival pathways , such as Akt/mTOR and autophagy.

The table below outlines the characteristics of anti-austerity agents, primarily flavonoids, in cancer cell lines, which can serve as a framework for investigating the potential of this compound in this context.

Cell Line ModelPhenomenonKey Mechanisms of Flavonoid Anti-Austerity AgentsInferred Potential Mechanisms of this compound
PANC-1 (Pancreatic Cancer) Nutrient DeprivationPreferential cytotoxicity in nutrient-deprived mediumPotential selective cytotoxicity to starved cancer cells
Inhibition of Akt/mTOR signalingPotential inhibition of Akt/mTOR pathway
Disruption of autophagyPotential modulation of autophagy
Inhibition of cell migration and colony formationPotential anti-metastatic properties

Structure Activity Relationship Sar Studies of Gancaonin P and Its Analogs

Correlative Analysis of Structural Modifications and Biological Mechanisms

The biological activity of Gancaonin P, a prenylated flavonol, and its analogs is intricately linked to specific structural modifications. The presence, position, and nature of substituent groups on the core flavonoid skeleton dictate the compound's interaction with biological targets and its subsequent mechanistic pathways.

Research on flavonoids isolated from Glycyrrhiza species, including this compound, indicates that these compounds show promising affinity towards targets like the Pregnane X receptor (PXR), a key regulator of drug metabolism. acs.orgnih.gov The analysis of this compound and its analogs reveals several key correlations between structure and biological function:

Prenylation: The addition of isoprenoid groups, such as the prenyl group at the C-6 position of this compound (6-prenylquercetin), is a critical modification. researchgate.netresearchgate.net Prenylation generally increases the lipophilicity of the flavonoid, which can enhance its affinity for biological membranes and interaction with hydrophobic binding pockets of target proteins. researchgate.net

Bulky Substituents: The size and position of substituents can also create steric hindrance, negatively impacting biological activity. An analog of this compound, 5,7,3',4'- tetrahydroxy-6-geranylflavonol, which features a larger geranyl group at the C-6 position instead of a prenyl group, was found to be inactive as an aromatase inhibitor. scribd.com It is presumed that the bulky geranyl substituent prevents the compound from effectively interacting with the enzyme's active site. scribd.com

These correlations underscore the importance of specific structural features for the biological activity of this compound analogs. Modifications such as methylation or altering the structure of the C-6 side chain can significantly modulate their interaction with targets like PXR or various enzymes, thereby altering their biological effects.

Compound/AnalogKey Structural ModificationObserved Biological CorrelationSource(s)
This compoundPrenyl group at C-6 positionShows promising affinity for the Pregnane X receptor (PXR). acs.orgnih.gov
This compound-3′-methyletherMethyl group at 3' positionIdentified as an active compound in virtual screening and network pharmacology studies. nih.govnih.gov
5,7,3',4'-tetrahydroxy-6-geranylflavonolBulky geranyl group at C-6 positionInactive as an aromatase inhibitor, likely due to steric hindrance preventing enzyme interaction. scribd.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach aims to predict the activity of new derivatives and guide the design of more potent molecules.

Despite the utility of QSAR in drug discovery, dedicated QSAR modeling studies focusing specifically on a series of this compound derivatives were not identified in the reviewed scientific literature. While QSAR analyses have been conducted on other flavonoids and compounds from Glycyrrhiza species, specific models correlating structural descriptors of this compound analogs with a defined biological endpoint (e.g., PXR activation or enzyme inhibition) are not yet established. researchgate.netpeerj.com The development of such models would require a dataset of this compound derivatives with experimentally measured biological activities, which would enable the identification of key physicochemical properties driving their potency and efficacy.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, where knowledge of active molecules is used to identify essential structural features responsible for biological activity. nih.gov A pharmacophore model represents the 3D arrangement of these features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for optimal interaction with a specific biological target. nih.govnih.gov

While this compound and its derivative, this compound-3′-methylether, have been included as part of larger libraries of natural compounds for virtual screening against various pharmacophore models, studies detailing the development of a specific pharmacophore model derived from the structure of this compound itself were not found in the reviewed literature. nih.govnih.gov

In the context of ligand-based design, this compound could serve as a template for developing such a model if a set of its active analogs were known. The common structural features among these active analogs would be mapped to generate a hypothesis. This pharmacophore hypothesis could then be used as a 3D query to screen large compound databases to identify novel, structurally diverse molecules with the potential for similar biological activity. For example, an energy-optimized, structure-based pharmacophore model for the LasR protein identified features in this compound 3'methyl ether, including hydrogen acceptors, a donor, and hydrophobic sites, that matched the model's requirements. nih.gov

Elucidation of Key Structural Motifs for Target Binding and Pathway Modulation

Computational docking studies have provided significant insights into the key structural motifs of this compound that are essential for its interaction with specific biological targets, particularly the Pregnane X receptor (PXR). acs.orgnih.gov PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and disposition. acs.orgnih.gov The modulation of the PXR pathway is a critical biological mechanism for many natural compounds.

A 2022 study analyzing compounds from five Glycyrrhiza species identified this compound as having a promising affinity for PXR, with a calculated binding free energy (ΔG) of -67.76 kcal/mol. researchgate.net The molecular docking analysis revealed a detailed picture of the interactions between this compound and the amino acid residues within the PXR ligand-binding pocket. acs.orgnih.gov

Key interactions include:

Hydrogen Bonding: this compound forms crucial hydrogen bonds with the side chains of amino acid residues Leu209, Val211, and Ile236. acs.orgnih.gov These bonds are vital for anchoring the ligand in the correct orientation within the binding site.

Hydrophobic and π–π Interactions: The flavonoid scaffold of this compound engages in significant hydrophobic and π–π stacking interactions with aromatic residues in the PXR pocket, including Phe288, Trp299, and Tyr306. acs.orgnih.gov These interactions are essential for the stability of the ligand-receptor complex.

These specific molecular interactions, driven by the unique arrangement of hydroxyl groups and the prenyl side chain on the flavonol backbone, are the key structural determinants for the binding of this compound to PXR. This binding event is the initial step in the modulation of the PXR signaling pathway, demonstrating a clear link between the compound's structural motifs and its effect on a specific biological pathway.

TargetInteracting ResiduesType of InteractionBinding Free Energy (ΔG)Source(s)
Pregnane X Receptor (PXR)Leu209, Val211, Ile236Hydrogen Bonding-67.76 kcal/mol acs.orgnih.govresearchgate.net
Phe288, Trp299, Tyr306π–π Stacking
General hydrophobic pocketHydrophobic Interactions

Advanced Methodological Approaches in Gancaonin P Research

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry provides powerful tools for studying molecular structures and their interactions at an atomic level. kallipos.gr These methods are essential for predicting how Gancaonin P might behave in a biological system, guiding further experimental research. kallipos.gr

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to a larger molecule, typically a protein target. mdpi.com This technique involves placing the ligand into the binding site of the receptor in various conformations and scoring the interactions. mdpi.com For instance, studies on flavonoids from traditional Chinese medicine have utilized software like Autodock Vina to perform molecular docking and evaluate binding energies against specific protein targets. exlibrisgroup.com.cnasu.edu This approach helps identify the most likely biological targets of a compound and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions. scielo.sa.cr

Following docking, molecular dynamics (MD) simulations are often employed to analyze the stability and behavior of the ligand-protein complex over time. scielo.sa.crresearchgate.net Using software like GROMACS, researchers can simulate the movements of atoms in the complex, providing insights into the stability of the binding pose and the flexibility of the protein. mdpi.comexlibrisgroup.com.cn These simulations can confirm whether the interactions predicted by docking are maintained in a dynamic, solvated environment, thus validating the potential biological activity of the compound. researchgate.net

Virtual screening is a computational technique that involves screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This method is significantly more cost-effective and faster than traditional high-throughput screening (HTS). u-tokyo.ac.jp In the context of this compound, virtual screening can be used to search databases for structurally similar compounds or novel molecules that might exhibit similar or improved biological activity. researchgate.net

The process often begins with a known active molecule or a target structure. u-tokyo.ac.jp For example, researchers have used virtual screening to identify active ingredients from traditional Chinese medicines that could act on specific viral proteins. researchgate.net Studies have successfully identified related flavonoid compounds, such as Gancaonin L, as potential inhibitors of protein targets through this method. researchgate.netu-tokyo.ac.jp This demonstrates the utility of virtual screening in discovering analogs of this compound by matching compounds to a specific target or phenotypic profile, thereby accelerating the discovery of new, biologically useful molecules. biorxiv.org

Network pharmacology is an innovative approach that moves beyond the "one drug, one target" paradigm to explore the complex interactions between multiple drug components and multiple targets within a biological system. nih.gov It integrates data from pharmacology, bioinformatics, and systems biology to construct and analyze "drug-target-disease" networks. peerj.comacs.org This method is particularly well-suited for studying compounds from traditional Chinese medicine, which often have multiple components and act on various targets. nih.gov

In research on related compounds, network pharmacology has been used to identify the potential targets and pathways of various Gancaonins. For example, studies have screened for the active ingredients and targets of herbal formulas containing Gancaonin G and Gancaonin H to understand their mechanisms against specific diseases. nih.govresearchgate.net By identifying the intersection between compound targets and disease-related genes, researchers can perform enrichment analyses to uncover the key biological processes and signaling pathways involved. nih.govacs.org This systems-level understanding helps to elucidate the holistic therapeutic or biological effects of a compound like this compound.

Omics Technologies in Mechanistic Elucidation (e.g., Proteomics, Metabolomics)

Omics technologies, which include proteomics and metabolomics, offer a comprehensive, high-throughput view of the molecular changes within a biological system in response to a stimulus. nih.govnumberanalytics.com These approaches are instrumental in moving from a single-target focus to a systems-level understanding of a compound's mechanism of action. mdpi.com

Proteomics involves the large-scale study of the proteome—the entire set of proteins produced by an organism or system. numberanalytics.com It can identify changes in protein expression or post-translational modifications that occur after treatment with a compound like this compound. mdpi.com Metabolomics is the comprehensive study of metabolites within a cell, tissue, or organism. numberanalytics.com It provides a direct snapshot of the physiological state and can reveal metabolic pathways affected by the compound. mdpi.com Integrated analyses of proteomics and metabolomics data can provide powerful insights into the interconnected biological processes, such as energy metabolism and antioxidant pathways, that are modulated by a compound. mdpi.com For instance, metabolomic analyses have been used to identify various flavonoids, including Gancaonin N, in plant studies, showcasing the ability of omics to profile related compounds in complex biological samples. scispace.com

Advanced Spectroscopic and Analytical Techniques for Metabolite Profiling

The structural characterization of this compound and the identification of its metabolites rely on advanced spectroscopic and analytical techniques. nih.gov These methods are foundational for understanding a compound's structure and its metabolic fate in a biological system. ijpras.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for the initial elucidation of the chemical structure. scispace.comscielo.org.mx The public record for this compound, for example, includes 13C NMR and GC-MS (Gas Chromatography-Mass Spectrometry) data that define its molecular framework. nih.gov

For metabolite profiling, which involves identifying the products of a compound's metabolism, Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method due to its high sensitivity and specificity. ijpras.com This technique separates the components of a complex mixture, such as a biological fluid, and then uses mass spectrometry to identify the parent compound and its various metabolites. ijpras.comsysrevpharm.org High-resolution mass spectrometry (HRMS) further improves the quality and confidence of metabolite identification. ijpras.com These analytical platforms are essential for tracking how this compound is processed in a biological system, providing critical information on its biotransformation. evotec.com

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound NameClass
Gancaonin AFlavonoid
Gancaonin BFlavonoid
Gancaonin GFlavonoid
Gancaonin HFlavonoid
Gancaonin LIsoflavonoid
Gancaonin MFlavonoid
Gancaonin NFlavonoid
Gancaonin OFlavonoid
This compoundFlavonoid
QuercetinFlavonoid
Glepidotin A
7-acetoxy-2-methylisoflavoneIsoflavonoid
LicoagrocarpinFlavonoid
Dehydroglyasperins C
Glyasperin C
Naringenin (B18129)Flavanone
ScopoletinCoumarin

Future Research Directions and Translational Perspectives

Unexplored Molecular Mechanisms and Cellular Targets of Gancaonin P

While preliminary studies have highlighted the potential of this compound, particularly its cytotoxic effects in cancer cells and its affinity for targets like the Pregnane X Receptor (PXR), its precise molecular mechanisms remain largely uncharted territory. oamjms.euacs.org Future research must delve deeper to build a comprehensive understanding of how this compound exerts its effects at a molecular level.

Key questions that need to be addressed include:

Downstream Signaling Cascades: Although PXR has been identified as a potential receptor, the subsequent signaling pathways that are modulated following this interaction are not fully understood. acs.org Investigating the downstream effects on gene expression and protein activity is a critical next step.

Off-Target Effects and Polypharmacology: It is crucial to determine if this compound interacts with other cellular targets. Natural products often exhibit polypharmacology (acting on multiple targets), which can be advantageous but requires thorough characterization. researchgate.net Computational docking studies against a wide range of protein targets could predict potential interactions, which would then need experimental validation.

Modulation of Key Cellular Processes: The specific impact of this compound on fundamental cellular processes such as apoptosis, autophagy, cell cycle progression, and metabolic pathways needs systematic investigation. thieme-connect.de While a related compound, Gancaonin N, has been shown to affect the NF-κB and MAPK signaling pathways to reduce inflammation, similar in-depth studies are required for this compound to delineate its specific activities. nih.govnih.gov

Opportunities for Novel Synthetic Biology Approaches for this compound Production

The traditional extraction of this compound from plant sources can be inefficient, yielding low quantities and raising sustainability concerns. frontiersin.org Synthetic biology offers a transformative alternative for the sustainable and scalable production of this high-value compound. nih.gov By engineering industrially relevant microorganisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to create cellular factories for this compound biosynthesis. frontiersin.org

The development of such a production platform would involve several key stages:

Pathway Elucidation: The complete biosynthetic pathway of this compound in Glycyrrhiza species must be fully identified, including the specific enzymes responsible for creating the flavonoid backbone and performing the crucial prenylation step.

Heterologous Expression: The identified genes would be introduced into a microbial host. frontiersin.org This has been successfully demonstrated for other complex natural products, such as artemisinin. nih.gov

Metabolic Engineering and Optimization: The host organism's metabolism would be engineered to maximize the production of necessary precursor molecules. Advanced tools like CRISPR/Cas for gene editing and artificial protein scaffolds to channel metabolic flux can be employed to enhance yield and purity. frontiersin.org

Exploring Alternative Chassis: Photosynthetic microorganisms, such as microalgae, represent another promising frontier for sustainable production. diva-portal.org These organisms use CO2 and sunlight as primary inputs, offering an environmentally friendly production route.

ApproachDescriptionPotential Advantages for this compound Production
Microbial Fermentation Engineering E. coli or S. cerevisiae to produce the compound in bioreactors.Rapid growth, established genetic tools, scalable production. nih.govfrontiersin.org
Photosynthetic Production Using engineered microalgae or cyanobacteria as a production chassis.Sustainable process using CO2 and light, reducing reliance on sugar feedstocks. diva-portal.org
Cell-Free Systems Utilizing purified enzymes in vitro to synthesize the compound without living cells.High purity, circumvents cellular toxicity issues, precise control over reactions.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To unravel the complex biological impact of this compound, an integrative, multi-omics approach is essential. nih.gov This strategy involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound. frontiersin.org Such an approach can bridge the gap between genotype and phenotype, providing a systems-level understanding that is not achievable by studying single molecular layers in isolation. nih.govfrontlinegenomics.com

A multi-omics workflow to study this compound could look as follows:

Transcriptomics (e.g., RNA-Seq): Treating cells with this compound and sequencing the RNA would reveal which genes are upregulated or downregulated, pointing to the cellular pathways being affected.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications (e.g., phosphorylation), providing insight into the activity of signaling pathways.

Metabolomics: Analyzing the cellular metabolome can reveal how this compound alters metabolic networks, which is often linked to the therapeutic effects of flavonoids.

Data Integration: Sophisticated computational tools like MOFA (Multi-omics Factor Analysis) or network-based methods can integrate these diverse datasets. frontlinegenomics.com For example, omicsGAN, a generative adversarial network, can integrate two omics datasets and their interaction network to generate synthetic data with improved predictive signals. nih.gov This could reveal that this compound treatment leads to the transcriptional downregulation of a specific enzyme, a corresponding decrease in its protein level, and a subsequent buildup of its substrate, thereby explaining a specific phenotypic outcome.

Development of Advanced In Vitro Models for Mechanistic Studies

Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power. nih.gov The development and use of advanced in vitro models are crucial for more physiologically relevant mechanistic studies of this compound. These models provide a better context for cellular interactions, drug response, and tissue-specific effects.

Future studies on this compound should leverage models such as:

3D Spheroids and Organoids: These three-dimensional cell cultures better mimic the structure and function of native tissues and tumors. nih.gov For instance, testing this compound on patient-derived cancer organoids could provide more accurate insights into its anti-tumor potential and help identify biomarkers for patient response. biorxiv.org

Organs-on-a-Chip (OOCs): Microfluidic devices that recapitulate the structure and function of human organs, such as the liver or lung. whiterose.ac.uk A "liver-on-a-chip" model could be used to study the metabolism of this compound and its potential hepatoprotective or hepatotoxic effects in a human-relevant context. These models allow for the co-culture of different cell types and the application of physiological fluid flow. whiterose.ac.uk

Humanized Models: The use of human-induced pluripotent stem cells (iPSCs) to generate specific cell types for testing can overcome species differences inherent in animal models. nih.gov The FDA Modernization Act 2.0 now encourages the use of such alternatives to animal testing, further validating the importance of these advanced models in drug development. nih.gov

Model SystemKey FeaturesApplication for this compound Research
2D Cell Culture Cells grown in a monolayer on a flat surface.Initial high-throughput screening for basic cytotoxicity and mechanism. nih.gov
3D Organoids Self-organizing 3D cultures derived from stem cells or patient tissues. nih.govEfficacy testing in a tumor-like microenvironment; studying effects on tissue development. biorxiv.org
Organs-on-a-Chip Microfluidic devices with living cells that mimic organ-level physiology. whiterose.ac.ukStudying metabolism, tissue-specific toxicity, and drug transport under physiological flow.

Q & A

Q. What are the standard methods for isolating Gancaonin P from natural sources, and how can yield optimization be systematically evaluated?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques like HPLC or column chromatography. To optimize yield:

  • Use a factorial design to test variables (e.g., solvent polarity, temperature, extraction time).
  • Quantify purity via NMR and mass spectrometry .
  • Compare yields across plant tissues (roots, leaves) to identify optimal sources.

Q. What in vitro assays are validated for preliminary screening of this compound’s biological activity?

Methodological Answer:

  • Antioxidant Activity: DPPH radical scavenging assay; compare IC50 values against standard antioxidants like ascorbic acid.
  • Anti-inflammatory: COX-2 inhibition assay; use ELISA to quantify prostaglandin E2 reduction.
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves.

Key Controls:

  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Normalize results to solvent-only controls to exclude artifacts .

Reference: Ensure assays adhere to protocols in peer-reviewed studies to maintain reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate synergistic effects of this compound with other bioactive compounds?

Methodological Answer:

  • Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy.
  • Test fixed-ratio combinations (e.g., 1:1, 1:2) in cell-based assays.
  • Apply isobolograms to visualize additive, synergistic, or antagonistic effects.

Q. What statistical approaches resolve contradictions in pharmacokinetic data for this compound (e.g., bioavailability disparities)?

Methodological Answer:

  • Perform meta-analysis of existing studies to identify heterogeneity sources (e.g., dosage forms, animal models).
  • Use mixed-effects models to account for inter-study variability.
  • Validate findings via in vivo pharmacokinetic studies with standardized protocols (e.g., oral vs. intravenous administration in rodents).

Key Considerations:

  • Control for metabolizing enzyme differences (e.g., CYP450 isoforms) using knockout models .
  • Apply Bayesian statistics to integrate prior data and reduce uncertainty .

Q. How can researchers address gaps in mechanistic studies of this compound’s activity?

Methodological Answer:

  • Use omics approaches (transcriptomics, proteomics) to identify target pathways.
  • Validate hypotheses with CRISPR/Cas9 gene editing (e.g., knockout putative targets like NF-κB or Nrf2).
  • Employ molecular docking to predict binding affinities for receptors/enzymes.

Example Workflow:

RNA-seq to identify differentially expressed genes post-treatment.

Pathway enrichment analysis (KEGG, GO) to prioritize mechanisms.

Confirm via Western blot or qPCR .

Reference: Mechanistic studies require multi-disciplinary collaboration to ensure technical rigor .

Q. What criteria should guide the selection of in vivo models for studying this compound’s efficacy?

Methodological Answer:

  • Align models with human disease pathophysiology (e.g., chemically induced inflammation for arthritis studies).
  • Use PICOT framework to define:
    • P opulation (e.g., Sprague-Dawley rats with collagen-induced arthritis).
    • I ntervention (oral this compound, 50 mg/kg).
    • C omparison (methotrexate as positive control).
    • O utcome (joint swelling reduction, cytokine levels).
    • T ime (4-week treatment) .

Reference: Ensure ethical compliance (e.g., 3Rs principles) and power analysis to determine sample size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.